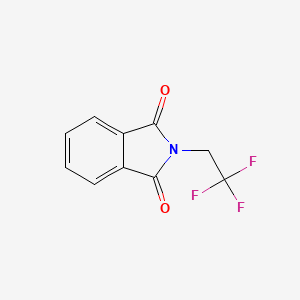

2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione

Description

Properties

CAS No. |

13909-07-4 |

|---|---|

Molecular Formula |

C10H6F3NO2 |

Molecular Weight |

229.15 g/mol |

IUPAC Name |

2-(2,2,2-trifluoroethyl)isoindole-1,3-dione |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)5-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2 |

InChI Key |

IMSVLACYLZOPOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of N-phthaloylglycine with trifluoroethylamine in the presence of a palladium catalyst . The reaction is typically carried out in an inert atmosphere using Schlenk techniques to ensure the purity of the product. The reaction conditions often include temperatures around 40°C and the use of solvents such as acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the implementation of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The isoindole ring undergoes electrophilic substitution at C4 and C7 positions due to electron-rich aromatic character . Notable reactions include:

| Reaction Type | Reagent/Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 4-Nitro derivative | Moderately regioselective. |

| Sulfonation | H₂SO₄ (fuming), 50°C | 7-Sulfonic acid derivative | Requires prolonged heating. |

| Friedel-Crafts | AlCl₃, R-X (alkyl/aryl halide) | 4-Alkyl/aryl-substituted product | Limited by steric hindrance. |

The twisted conformation of the trifluoroethyl group (dihedral angle: 62.58° ) slightly alters electron density distribution, favoring substitutions at less sterically hindered positions.

Nucleophilic Additions

The electron-deficient carbonyl groups at positions 1 and 3 are susceptible to nucleophilic attack:

| Nucleophile | Reagent/Conditions | Product | Yield/Outcome |

|---|---|---|---|

| Amines | R-NH₂, EtOH, reflux, 12–24 hrs | N-substituted imidazolidinones | Moderate yields (50–70%). |

| Alcohols | R-OH, H₂SO₄ (cat.), Δ | Alkoxy-substituted derivatives | Requires acid catalysis. |

| Grignard Reagents | RMgX, THF, −78°C to RT | Tertiary alcohol adducts | Low stability. |

Reduction with LiAlH₄ in anhydrous ether converts the dione to a 1,3-diol, though over-reduction can occur without precise stoichiometric control.

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic conditions cleaves the isoindole ring, yielding trifluoroethylphthalic acid derivatives.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the dione to a mono-alcohol, while NaBH₄ shows negligible reactivity.

Diels-Alder Reactions

The isoindole ring acts as a diene in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Application |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 hrs | Bicyclic oxanorbornene adduct | Intermediate for polymers. |

| Tetracyanoethylene | DCM, RT, 2 hrs | Electron-deficient cycloadduct | Materials science. |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2-(2,2,2-trifluoroethyl)isoindole-1,3-dione is C10H6F3NO2. It belongs to the isoindole-1,3-dione class of compounds, which are known for their diverse biological activities and utility in synthetic organic chemistry.

Chemistry

In the realm of synthetic organic chemistry, this compound serves as a versatile building block. Its trifluoroethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic pathways. For instance:

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex molecules through reactions such as Friedel-Crafts acylation and palladium-catalyzed carbonylation procedures .

- Functionalization : It can undergo functionalization reactions to produce derivatives with enhanced properties .

Biology

The biological applications of this compound are significant due to its potential pharmacological properties:

- Enzyme Inhibition : Studies have indicated that derivatives of isoindole-1,3-diones may exhibit enzyme inhibitory activities. This property is crucial in drug development where enzyme modulation is desired .

- Therapeutic Potential : The compound has been explored for its therapeutic effects against various diseases. Research indicates that it may have applications in treating proliferative diseases such as cancer and autoimmune disorders .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent:

- Cancer Treatment : Preliminary studies suggest that this compound may be effective in combination therapies for cancer treatment. It has shown promise when used alongside traditional chemotherapeutic agents or radiation therapy .

- Pain Management : There is ongoing research into its efficacy in treating chronic pain and neuropathic pain conditions .

Case Studies and Research Findings

A number of studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can inhibit the activity of certain enzymes, leading to potential therapeutic effects . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Biological Activity

2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione is a compound belonging to the isoindoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to the isoindole-1,3-dione framework. This unique structure contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and receptors:

- Cholinesterase Inhibition : Research indicates that derivatives of isoindoline-1,3-dione exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, some derivatives showed IC50 values ranging from 10 to 140 μM for AChE and 11 to 80 μM for BuChE .

- Anti-inflammatory Activity : The compound has been shown to modulate pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX). It enhances the expression of anti-inflammatory cytokines like interleukin-10 (IL-10), indicating potential use in inflammatory conditions .

Case Studies

- In Vitro Studies on Cholinesterase Inhibition :

- COX Inhibition :

Data Tables

| Compound Name | IC50 (AChE) | IC50 (BuChE) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|---|

| 2-(2,2,2-Trifluoroethyl)isoindole | 10–140 μM | 11–80 μM | Moderate | High |

| Derivative I | 1.12 μM | >1000 μM | - | - |

| Derivative II | >1000 μM | >1000 μM | - | Moderate |

Q & A

Q. What is the established synthetic route for 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione?

The compound is synthesized via condensation of phthalic anhydride (14.8 g, 100 mmol) and 2,2,2-trifluoroethylamine (7.99 mL, 100 mmol) in glacial acetic acid under reflux for 12–24 hours. The crude product is recrystallized from ethyl acetate to achieve purity .

Table 1: Standard Synthesis Protocol

| Component | Quantity | Conditions | Workup |

|---|---|---|---|

| Phthalic anhydride | 14.8 g | Reflux in acetic acid | Filtration, recrystallization |

| 2,2,2-Trifluoroethylamine | 7.99 mL | (12–24 h) | (ethyl acetate) |

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (at 113 K) reveals a planar isoindole ring (max. deviation: 0.012 Å) and a twisted trifluoroethyl group (dihedral angle: 62.58° relative to the ring). Weak intermolecular C–H⋯O and C–H⋯F interactions stabilize the crystal lattice .

Q. Which spectroscopic methods are used to confirm purity and structure?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and packing interactions .

- NMR spectroscopy : Validates molecular structure (though specific data for this compound is not explicitly reported in the evidence) .

- Elemental analysis : Confirms stoichiometry and purity .

Advanced Research Questions

Q. How can synthetic parameters be optimized to improve yield or purity?

Optimization strategies include:

- Solvent selection : Glacial acetic acid is standard, but polar aprotic solvents (e.g., DMF) may enhance reactivity.

- Reaction time : Derivatives synthesized under similar conditions achieved 86% yield with 3-hour reflux .

- Stoichiometry : A 1:1 molar ratio of phthalic anhydride to amine is critical to avoid side products .

Q. What role does the trifluoroethyl group play in the compound’s application in organic electronics?

The electron-withdrawing trifluoroethyl group enhances electron mobility and thermal stability, making the compound a key intermediate in organic electro-luminescent materials (e.g., OLEDs). Its twisted conformation minimizes steric hindrance, favoring planar stacking for charge transport .

Q. How can discrepancies in crystallographic data (e.g., hydrogen bonding patterns) be resolved?

Systematic approaches include:

- Comparative analysis : Benchmark against structurally related compounds (e.g., 2-(2-iodoethyl)isoindole-1,3-dione, which has a similar dihedral angle of 60.3°) .

- Computational modeling : Density Functional Theory (DFT) can validate observed hydrogen bonding (C–H⋯O/F) and thermal parameters .

- High-resolution data : Collect diffraction data at lower temperatures (e.g., 113 K) to reduce thermal motion artifacts .

Q. What methods enable functionalization of the isoindole-1,3-dione scaffold?

Substituents can be introduced via:

- Modified phthalic anhydrides : For example, 4-fluorophthalic anhydride reacts with amines to yield fluorinated derivatives .

- Post-synthetic modifications : Electrophilic aromatic substitution or cross-coupling reactions target the isoindole ring.

Table 2: Example Derivative Synthesis

| Derivative | Reactant | Conditions | Yield |

|---|---|---|---|

| 4-Fluoro-substituted | 4-fluorophthalic anhydride | 3 h reflux (AA) | 86% |

Key Notes

- Data Contradictions : Cross-validate crystallographic findings with spectroscopic and computational tools to resolve ambiguities.

- Applications : The compound’s structural features (planarity, electron-deficient groups) make it suitable for advanced materials research, particularly in optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.